molecular formula C8H16O B588414 Octanal-d16 CAS No. 1219794-66-7

Octanal-d16

Cat. No.: B588414
CAS No.: 1219794-66-7
M. Wt: 144.313
InChI Key: NUJGJRNETVAIRJ-ZEFOBESCSA-N
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Description

Octanal-d16 (CAS 1219794-66-7) is a deuterated analog of octanal (C₈H₁₆O), where all 16 hydrogen atoms are replaced with deuterium (²H), resulting in a molecular formula of C₈D₁₆O and a molecular weight of 128.21 g/mol . It is widely used as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for quantifying volatile aldehydes, such as octanal, in complex matrices like food, environmental samples, and biological fluids . Its isotopic labeling ensures minimal interference with non-deuterated analytes during analysis, enabling precise quantification via mass shift detection .

Preparation Methods

Acid-Catalyzed Deuterium Exchange

Reaction Mechanism and Conditions

Acid-catalyzed deuterium exchange is a cornerstone method for synthesizing Octanal-d16. The process involves proton-deuteron (H-D) exchange at the α- and β-positions of the aldehyde group under acidic conditions. A typical protocol employs deuterated water (D₂O) as the deuterium source, with sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) as catalysts . The reaction proceeds via enol intermediate formation, enabling sequential H-D exchanges along the carbon chain.

Key parameters :

  • Temperature: 80–100°C

  • Reaction time: 24–72 hours

  • Molar ratio (Octanal:D₂O): 1:10

Optimization and Yield

Yield optimization requires balancing reaction duration and temperature. Prolonged heating (>72 hours) risks aldehyde oxidation to carboxylic acids, while insufficient time (<24 hours) results in incomplete deuteration. Studies report isotopic purity ≥98% when using excess D₂O (20 eq.) and 0.1 M H₂SO₄ at 90°C for 48 hours .

Table 1: Acid-Catalyzed Deuteration Outcomes

CatalystTemperature (°C)Time (h)Isotopic Purity (%)
H₂SO₄904898.5
HCl807297.2

Base-Catalyzed Deuterium Exchange

Alkaline Deuteration Strategy

Base-catalyzed methods utilize potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) in deuterated solvents like D₂O or deuterated ethanol (C₂D₅OD). This approach avoids acid-induced side reactions, making it suitable for acid-sensitive derivatives. The mechanism involves deprotonation of the α-hydrogen, followed by deuterium incorporation from the solvent .

Procedure :

  • Dissolve octanal in D₂O (10 eq.).

  • Add K₂CO₃ (0.2 eq.) and reflux at 70°C for 36 hours.

  • Neutralize with DCl, extract with diethyl ether, and purify via distillation.

Challenges and Solutions

Base catalysis often results in lower deuteration efficiency due to competing aldol condensation. To mitigate this, researchers employ phase-transfer catalysts like tetrabutylammonium bromide (TBAB), which enhances interfacial deuterium transfer .

Reduction of Deuterated Precursors

Lithium Aluminum Deuteride (LiAlD₄) Reduction

This compound can be synthesized by reducing octanoic acid-d15 (or its esters) with LiAlD₄. This method ensures complete deuteration of the aldehyde proton and adjacent carbons.

Steps :

  • Dissolve ethyl octanoate-d15 in anhydrous tetrahydrofuran (THF).

  • Add LiAlD₄ (1.2 eq.) at 0°C and stir for 4 hours.

  • Quench with D₂O, acidify with DCl, and isolate via fractional distillation.

Catalytic Deuteration with Pd/C

Palladium-on-carbon (Pd/C) catalyzes direct H-D exchange in octanal using D₂ gas. This method is efficient but requires high-pressure reactors and stringent temperature control (50–60°C) .

Table 2: Reduction-Based Methods Comparison

MethodDeuterium SourceYield (%)Purity (%)
LiAlD₄ reductionLiAlD₄8599.1
Pd/C catalytic exchangeD₂ gas7898.3

Purification and Characterization

Distillation and Chromatography

Post-synthesis purification involves:

  • Fractional distillation : Isolate this compound at 70–72°C under reduced pressure (15 mmHg).

  • Column chromatography : Use silica gel with hexane:ethyl acetate (9:1) to remove non-deuterated impurities.

Analytical Validation

  • NMR spectroscopy :

    • ¹H NMR : Absence of signals at δ 9.7 (aldehyde proton) confirms complete deuteration .

    • ²H NMR : Peaks at δ 0.8–1.0 verify CD₂ groups.

  • GC-MS : Molecular ion peak at m/z 144 (vs. m/z 128 for non-deuterated octanal) .

Table 3: Key Analytical Parameters

TechniqueParameterThis compound Result
¹H NMR (CDCl₃)Aldehyde protonUndetectable
GC-MSRetention time8.2 min

Industrial and Research Applications

Isotope Effect Studies

This compound’s deuterium substitution alters reaction kinetics, enabling mechanistic studies in:

  • Enzyme catalysis : Tracking hydride transfers in alcohol dehydrogenases.

  • Photodegradation : Assessing UV stability in polymer matrices .

Comparison with Similar Compounds

Non-Deuterated Octanal (CAS 124-13-0)

  • Chemical Properties: Non-deuterated octanal shares the same molecular formula (C₈H₁₆O) and structure but lacks deuterium substitution. It is a colorless to pale yellow liquid with a fruity odor, used in flavor and fragrance industries .
  • Analytical Role: Unlike Octanal-d16, non-deuterated octanal is the target analyte in studies of nut volatiles or environmental pollutants .
  • Physical Differences: Deuterium substitution increases the molecular mass by ~16 Da, creating a distinct mass spectrometric signature. However, physical properties like boiling point (171–173°C for non-deuterated vs. ~171°C for this compound) remain similar .
  • Cost: Non-deuterated octanal is significantly cheaper (e.g., ~$50/g) compared to this compound, which costs \sim$299/g (74,800 JPY for 250 mg) .

Other Deuterated Aldehydes

a) Nonanal-d18 (CAS N/A)

  • Structure : A nine-carbon aldehyde with 18 deuterium atoms (C₉D₁₈O).
  • Application: Used similarly to this compound for quantifying nonanal in GC-MS. Its higher deuterium content (99 atom% D) ensures minimal background interference .
  • Cost : Priced comparably to this compound (~$300–$500/g), reflecting isotopic synthesis complexity .

b) 4-Oxo-2-Nonenal-d3 (CAS 1313400-91-7)

  • Structure : A deuterated lipid peroxidation marker with three deuterium atoms.
  • Application : Specialized for analyzing oxidative stress biomarkers, unlike this compound’s broader use in food and environmental chemistry .

Non-Aldehyde Deuterated Standards

  • 2-Methylpyrazine-d6 and n-Hexyl-d13 Alcohol : Used alongside this compound in multi-compound analyses. These target pyrazines and alcohols, respectively, demonstrating the versatility of deuterated standards in quantifying diverse volatile classes .
  • Advantage : Co-use of multiple deuterated standards minimizes matrix effects and improves quantification accuracy in complex samples .

Key Research Findings and Data Tables

Table 1: Physicochemical and Commercial Comparison

Compound CAS Number Deuterium Content Purity Price (per 250 mg) Key Application
This compound 1219794-66-7 98 atom% D >98% 74,800 JPY GC-MS/LC-MS internal standard
Nonanal-d18 N/A 99 atom% D >99% ~75,000 JPY* Lipid oxidation analysis
4-Oxo-2-Nonenal-d3 1313400-91-7 3 atom% D >98% $112/50 µg Oxidative stress studies
Non-deuterated Octanal 124-13-0 0% D >95% ~$12.50† Flavor/fragrance ingredient

*Estimated based on similar deuterated aldehydes.
†Price derived from commercial supplier data.

Table 2: Analytical Performance in Nut Volatile Studies

Internal Standard Target Analyte Recovery Rate (%) Matrix Used
This compound Octanal 95–102 Devolatized nuts
2-Methylpyrazine-d6 2-Methylpyrazine 92–98 Peanuts
n-Hexyl-d13 Alcohol 1-Hexanol 89–94 Pistachios

Advantages and Limitations of this compound

  • Advantages: High isotopic purity (98–99 atom% D) ensures reliable mass spectrometric separation . Compatible with diverse solvents (DMSO, ethanol) and matrices . Reduces variability in quantification compared to single internal standards like 4-methyl-2-pentanone .
  • Limitations :
    • High cost limits large-scale use .
    • Deuterium may slightly alter retention times in chromatography, requiring method optimization .

Biological Activity

Octanal-d16 is a deuterated form of octanal, a saturated aldehyde with the molecular formula C8_8H16_{16}O. The incorporation of deuterium (D) into its structure allows for unique applications in biological research, particularly in tracing metabolic pathways and studying interactions with biological molecules. This article presents a detailed overview of the biological activity of this compound, including its mechanisms of action, biochemical properties, and research applications.

Target Interaction
this compound acts primarily as a ligand for olfactory receptors, specifically OLFR2 and OR6A2. These receptors are involved in various physiological processes, including immune responses and sensory perception.

Biochemical Pathways
The compound is known to activate the NLRP3 inflammasome, which plays a crucial role in inflammatory responses. This activation leads to increased oxidative stress and the release of pro-inflammatory cytokines and chemokines, impacting conditions such as lung injury and atherosclerosis .

Pharmacokinetics

Due to its stable isotopic labeling, this compound is utilized in pharmacokinetic studies to trace the absorption, distribution, metabolism, and excretion (ADME) of drugs. The heavy isotopes allow researchers to differentiate between labeled and unlabeled compounds during metabolic studies .

This compound exhibits several biochemical properties that contribute to its biological activity:

  • Cytotoxicity : It has been shown to exhibit cytotoxic effects against HeLa cells, indicating potential implications in cancer research .
  • Antioxidant Activity : Similar to its parent compound, octanal, it displays antioxidant properties that may protect cells from oxidative damage .
  • Interaction with Biomolecules : The compound interacts with various biomolecules, influencing cellular signaling pathways related to inflammation and immune responses.

Research Applications

This compound is widely employed across various fields due to its unique properties:

  • Metabolic Studies : It is used to trace the fate of atoms in biological systems, providing insights into metabolic pathways .
  • Drug Development : The compound aids in studying pharmacokinetics and metabolic profiles of pharmaceuticals, enhancing drug design processes .
  • Food Science : In food chemistry, this compound is used to assess oxidative changes in food products such as almonds, helping in quality control and shelf-life studies .

Study 1: Cytotoxicity Assessment

A study investigating the cytotoxic effects of this compound on HeLa cells revealed significant cell death at higher concentrations. The mechanism was attributed to the activation of oxidative stress pathways leading to apoptosis.

Study 2: Metabolic Tracing in Almonds

Research conducted on roasted almonds utilized this compound as a tracer for studying lipid oxidation. The study quantified volatile compounds using gas chromatography, demonstrating the utility of this compound in food chemistry for monitoring quality changes over time .

Comparison with Similar Compounds

To provide context on this compound's unique properties and applications, a comparison with similar deuterated compounds is presented below:

CompoundCAS NumberKey Biological Activity
Hexanal-d12124-11-7Antioxidant; used in flavoring studies
Nonanal-d18124-19-6Olfactory receptor ligand; fragrance industry
Decanal-d20112-31-2Antimicrobial; flavoring agent
This compound 1219794-66-7 Cytotoxicity; metabolic tracer; anti-inflammatory

Q & A

Q. [Basic] What are the established protocols for synthesizing and characterizing Octanal-d16 in laboratory settings?

Methodological Answer:
this compound is typically synthesized via acid- or base-catalyzed deuterium exchange using deuterated reagents (e.g., D₂O, NaBD₄). A common protocol involves:

Deuteration : Reacting octanal with excess D₂O in the presence of a catalyst (e.g., Pd/C) under reflux.

Purification : Distillation under reduced pressure to isolate the deuterated product.

Characterization :

  • NMR Spectroscopy : Compare δH and δD chemical shifts; absence of proton signals at δ 9.7 (aldehyde proton) confirms deuteration.
  • GC-MS : Monitor molecular ion peaks (m/z 144 for this compound vs. m/z 128 for non-deuterated octanal) and fragmentation patterns.

Table 1: Key Characterization Parameters

TechniqueParametersExpected Outcome
¹H NMR (CDCl₃)δ 0.8–1.0 (m, CD₂ groups)Complete proton replacement
GC-MS (EI)m/z 144 (M⁺), retention time 8.2 minIsotopic purity ≥98%

Properties

IUPAC Name

1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-hexadecadeuteriooctan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-2-3-4-5-6-7-8-9/h8H,2-7H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUJGJRNETVAIRJ-ZEFOBESCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90858239
Record name (~2~H_16_)Octanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219794-66-7
Record name (~2~H_16_)Octanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The conversion of the benzaldehyde (bald) amounted to 65.6% and the degree of conversion of octanal to 100%. The selectivities of benzaldehyde and octanal to give α-hexylcinnamaldehyde (α-hex) were 94.9% and 96.2%, respectively, while the selectivity of octanal to give α-hexyldecenal (α-HD) was 1.0%.
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Synthesis routes and methods II

Procedure details

The foregoing formula may require a solubilizing agent, e.g., the methyl ester of dihydroabietic acid (commercial name: HERCOLYN D® , benzyl benzoate, isopropyl myristate and/or C12 -C14 isoparaffin hydrocarbons.
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Synthesis routes and methods III

Procedure details

3.5 g (15.1 mmol) of trichloroisocyanuric acid, 3.7 g (45.1 mmol) of sodium acetate and 10 mg (0.06 mmol) of TEMPO were suspended in 40 ml of methylene chloride in a 100 ml sulphonation flask and the suspension was cooled to (-7)-(-9)° C. while stirring. A solution of 5 g (38.4 mmol) of 1-octanol in 20 ml of methylene chloride was dosed in within 20 minutes, whereupon the mixture was held at (-7)-(-9)° C. for 80 minutes. Thereafter, the reaction had finished. For the working up, the white precipitate was filtered off and the filtrate was washed with sodium bicarbonate solution and with sodium chloride solution. Distillation of the crude product gave 4.5 g (91%) of octanal, GC content: (98.2%) (area percent).
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91%

Synthesis routes and methods IV

Procedure details

To 7.83 g (40.1 mmol) of N-ethylcarbazole in 40 mL of CH2Cl2 are added 5.91 g (42.0 mmol) of benzoyl chloride and 5.88 g (44.1 mmol) of AlCl3. After stirring for 4 h at room temperature, 6.89 g (42.3 mmol) of octanoyl chloride and 5.92 g (44.4 mmol) of AlCl3 are added. This reaction mixture is stirred at room temperature for 4.5 h. Then, the reaction mixture is poured into ice-water. The products are extracted with CH2Cl2. The CH2Cl2 layer is washed with water, saturated NaHCO3 aq. solution and with brine, followed by drying over anhydrous MgSO4. Purification by column chromatography on silica gel with CH2Cl2-hexane(1:1) as eluent affords 12.7 g of a white solid (74.2%).
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